2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Description
Structural Characterization of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Crystallographic Analysis of the Oxazoloquinazolinone Core
The structural elucidation of this compound relies heavily on X-ray crystallography , a method employed for precise atomic-resolution determination of molecular geometry. While direct crystallographic data for this compound is not explicitly reported, analogous fused heterocyclic systems (e.g., oxazoloquinazolinones) demonstrate planar or near-planar conformations due to conjugation between the oxazole and quinazolinone rings. Key structural features include:
- Fused ring system : The oxazole ring (C2–C3–N4–O5) is fused to the quinazolinone core (N1–C2–C3–C4–C5–C6–N7–C8–O9), forming a bicyclic architecture.
- Dihedral angles : The angle between the oxazole and quinazolinone rings typically ranges between 10°–20°, as observed in related systems.
- Hydrogen bonding : The lactam oxygen (O9) and oxazole oxygen (O5) may participate in intra- or intermolecular hydrogen bonds, influencing crystal packing.
Table 1: Comparative Crystallographic Parameters for Oxazoloquinazolinone Derivatives
| Parameter | Observed in Analogues | Source |
|---|---|---|
| Space group | Triclinic (P1), Monoclinic (P2₁/c) | |
| Dihedral angle (rings) | 11.91°–20° | |
| Hydrogen-bonding motifs | O–H, N–H, C–H interactions |
Spectroscopic Identification Techniques
FT-IR Spectral Fingerprint Analysis
Fourier-transform infrared (FT-IR) spectroscopy provides critical insights into functional groups. For this compound:
- Carbonyl stretch : A strong absorption near 1680–1700 cm⁻¹ corresponds to the lactam C=O group.
- C=N/C–O–C vibrations : Peaks in the 1200–1300 cm⁻¹ region indicate oxazole ring contributions.
- Aromatic C–H bends : Bands at 700–900 cm⁻¹ reflect quinazolinone ring substituents.
NMR Spectroscopic Characterization Strategies
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for assigning proton and carbon environments:
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) confirm the molecular formula C₁₀H₈N₂O₂ (m/z 188.18). Key fragmentation pathways include:
Comparative Structural Analysis with Related Heterocyclic Systems
The fused oxazoloquinazolinone scaffold exhibits distinct features compared to non-fused analogues:
Table 2: Structural and Reactivity Comparison
| Feature | This compound | Quinazolinone | Oxazole |
|---|---|---|---|
| Ring strain | Reduced due to fused system | Moderate | Low |
| Electron density | Enhanced at C2/C3 positions | Moderate | High |
| Reactivity | Nucleophilic attack at C8 (lactam) | High | Low |
Key Insights:
Properties
IUPAC Name |
2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBJBXQJGORQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=O)N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352455 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52727-44-3 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction of Anthranilamide with 2-Chloroethyl Isocyanate
One of the classical and most straightforward methods involves the reaction of anthranilamide with 2-chloroethyl isocyanate. This reaction can proceed via two main routes:
Direct Reflux Method: Anthranilamide and 2-chloroethyl isocyanate are refluxed in methanol, leading directly to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one.
Two-Step Method: Stirring anthranilamide with 2-chloroethyl isocyanate at room temperature in acetonitrile forms an intermediate, 2-(2-chloroethyl ureido)benzamide. This intermediate is then cyclized by heating with an organic base to yield the target compound.
This method is notable for its mild conditions and relatively good yields. However, if the intermediate is refluxed with concentrated hydrochloric acid instead of an organic base, a different product, 3-(2-chloroethyl)-2,4-dioxo-1H,3H-quinazoline, is obtained, indicating the sensitivity of the cyclization step to reaction conditions.
| Step | Conditions | Outcome |
|---|---|---|
| Anthranilamide + 2-chloroethyl isocyanate | Reflux in methanol | Direct formation of this compound |
| Anthranilamide + 2-chloroethyl isocyanate | Stir at room temp in acetonitrile, then heat with organic base | Intermediate formation followed by cyclization to target compound |
| Intermediate reflux with HCl | Reflux with concentrated HCl | Formation of 3-(2-chloroethyl)-2,4-dioxo-1H,3H-quinazoline (side product) |
Iodide-Catalyzed Ring Expansion of Aziridinylcarbonyl Amino Benzoic Acid Methyl Ester
Another significant synthetic route involves the iodide-catalyzed ring expansion of 2-[(1-aziridinylcarbonyl)amino]benzoic acid methyl ester. The key features of this method are:
The reaction proceeds quantitatively to yield this compound under mild conditions.
When dimethyl analogs of the starting ester are treated with sodium iodide in acetone, a mixture of dimethyl-substituted oxazoloquinazolinones is obtained.
Rearrangement with sulfuric acid selectively produces one dimethyl-substituted isomer, demonstrating the method's utility in synthesizing substituted derivatives.
This method is valued for its high yield and the ability to introduce substitutions on the quinazoline ring system.
| Starting Material | Catalyst/Reagent | Solvent | Product Yield | Notes |
|---|---|---|---|---|
| 2-[(1-aziridinylcarbonyl)amino]benzoic acid methyl ester | Sodium iodide | Acetone | Quantitative | Efficient ring expansion to target compound |
| Dimethyl analog of above | Sodium iodide | Acetone | Mixture | Produces dimethyl-substituted derivatives |
| Dimethyl analog | Sulfuric acid | - | Selective | Rearrangement to specific isomer |
Cyclization of 2-Aminobenzamide with Glyoxylic Acid Followed by Dehydration
A related approach involves the synthesis of 3-methyl derivatives of this compound through:
Reaction of 2-aminobenzamide with glyoxylic acid to form an intermediate.
Subsequent cyclization in the presence of a dehydrating agent, which promotes ring closure to form the oxazoloquinazolinone core.
This method is particularly useful for introducing methyl substitution at the 3-position of the heterocyclic ring. The reaction conditions such as choice of dehydrating agent and temperature are critical for achieving good yields and purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2-Aminobenzamide + Glyoxylic acid | Stirring under mild conditions | Formation of intermediate |
| Cyclization | Dehydrating agent (e.g., POCl3, P2O5) | Ring closure to 3-methyl-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one |
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The first method demonstrates versatility and simplicity, making it suitable for laboratory-scale synthesis. The ability to isolate intermediates allows for structural modification and optimization of yields.
The second method is notable for its catalytic ring expansion mechanism, which proceeds efficiently and can be adapted for substituted analogs, expanding the scope of derivatives accessible for pharmaceutical or material science applications.
The third method provides a route to substituted oxazoloquinazolinones, which may have distinct biological activities due to the methyl substitution. The use of dehydrating agents is critical to drive the cyclization to completion.
Each method has been validated through spectroscopic characterization (NMR, IR, MS) and chromatographic purity assessments in the original research articles, confirming the structural integrity of the synthesized compounds.
This comprehensive review of preparation methods for this compound highlights the diversity of synthetic strategies available, enabling tailored approaches depending on the desired substitution pattern, scale, and reaction conditions.
Chemical Reactions Analysis
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable aromatic derivatives.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8N2O2
- Molecular Weight : 188.18 g/mol
- CAS Number : 52727-44-3
The compound features a fused oxazole and quinazoline ring system, which contributes to its chemical reactivity and biological properties. The structural characteristics allow for various modifications that can enhance its pharmacological effects.
Medicinal Chemistry
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has shown promise as a pharmaceutical intermediate due to its potential biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that modifications to the oxazole and quinazoline moieties can lead to enhanced cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, showing effectiveness in inhibiting bacterial growth. This makes it a candidate for developing new antibiotics or antimicrobial agents .
Organic Synthesis
In organic synthesis, this compound serves as an important building block:
- Synthesis of Quinazolinediones : It can undergo nucleophilic substitution reactions to yield various 3-substituted 2,4(1H,3H)-quinazolinediones. This versatility allows chemists to create complex molecules with potential therapeutic applications .
- Catalytic Applications : The compound can act as a catalyst in organic reactions, facilitating the formation of carbon-carbon bonds and other functional groups. Its unique structure enables it to stabilize transition states during chemical reactions .
Case Study 1: Anticancer Activity
A study published in Journal of Heterocyclic Chemistry explored the anticancer effects of modified derivatives of this compound. The research demonstrated that specific substitutions on the quinazoline ring significantly increased the cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase in a non-competitive manner . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Thiazolo[2,3-b]quinazolin-5-one Derivatives
Key Compounds :
- 5H-Thiazolo[2,3-b]quinazolin-5-one (C₉H₅N₂OS): Synthesized via phase-transfer catalysis (PTC) using 3-phenyl-2-thiohydantoin and dihalides (e.g., ethylene dibromide) .
- 3-(Bromomethyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one (C₁₁H₉BrN₂OS): Features a bromomethyl substituent, enhancing reactivity for further functionalization .
Comparison :
Thiadiazolo[2,3-b]quinazolin-5-one Derivatives
Key Compounds :
Comparison :
- Bioactivity : Thiadiazolo derivatives show broader antimicrobial and antitumor activity compared to oxazolo analogs, attributed to the sulfur-nitrogen-rich framework .
- Stability : Thiadiazolo compounds exhibit lower thermal stability due to weaker S–N bonds compared to the oxazolo derivative’s robust oxazole ring.
Imidazo and Pyrazolo Fused Quinazolines
Key Compounds :
Comparison :
- Structural Complexity : Imidazo/pyrazolo derivatives require multi-step syntheses, whereas oxazolo derivatives are accessible via one-pot methods .
- Pharmacological Relevance : Imidazo derivatives are more extensively studied for antitumor applications, while oxazolo analogs remain underexplored .
Data Tables
Table 2: Pharmacological Potential of Quinazoline Derivatives
Biological Activity
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with the molecular formula and a molecular weight of 188.18 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its structural uniqueness, characterized by the oxazole ring fused with a quinazolinone moiety, offers distinct chemical properties that contribute to its biological functions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been shown to modulate enzyme activity and influence cellular processes through specific binding interactions. For instance, it can act as an inhibitor of enzymes such as α-glucosidase in a non-competitive manner, which is significant for therapeutic strategies against diabetes and other metabolic disorders.
Cellular Effects
Research indicates that this compound can alter cell signaling pathways, gene expression, and cellular metabolism. Its ability to stabilize or destabilize proteins within cells can lead to significant changes in cellular responses. The transport and distribution of the compound are mediated by specific transporters, which determine its localization within tissues and cells.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. For example, it has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies demonstrated a high percentage of inhibition at specific concentrations, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties. It has been reported that derivatives of quinazolinone compounds exhibit significant inhibition against matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and disease progression. This inhibition could be beneficial in treating conditions such as cancer and inflammatory diseases .
Data Table: Biological Activities
Study 1: Antimicrobial Efficacy
In a study conducted by Shruthi et al., various derivatives of heterocyclic compounds were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis. Among these derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against resistant strains of the bacteria, showcasing its potential as a therapeutic candidate for tuberculosis treatment .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibitory profile of this compound revealed that it effectively inhibited MMPs involved in inflammatory processes. The study highlighted the structure-activity relationship (SAR) that underpins the observed biological effects and suggested pathways for further optimization in drug development aimed at inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one?
The compound is typically synthesized via multi-step reactions. A validated one-pot method involves reacting methyl 2-isothiocyanatobenzoate with azidomethyl ketones in the presence of triphenyl phosphine in dioxane under heating. This approach avoids expensive catalysts and achieves moderate to high yields (60–80%) . Alternative routes may include cyclization of precursor quinazolinones with oxazole-forming reagents under controlled pH and temperature.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm hydrogen and carbon environments, particularly distinguishing between aromatic and aliphatic protons.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and heterocyclic ring vibrations.
- Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis.
- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, as demonstrated in related thiazoloquinazolinone derivatives .
Q. How can researchers optimize reaction conditions for purity and yield?
- Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance solubility of intermediates.
- Temperature control : Heating at 80–100°C promotes cyclization without side reactions.
- Catalyst screening : Triphenyl phosphine improves azide-alkyne cycloaddition efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for high-purity isolates.
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in quinazolinone derivatives?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, orthorhombic crystal systems (space group P212121) with Z = 4 and refined R-factors < 0.05 are reliable for determining bond angles (e.g., C–N–C in the oxazole ring) and dihedral angles between fused rings. Hydrogen bonding networks and π-π stacking interactions can also be analyzed to predict stability .
Q. What strategies address contradictory spectral data during structural elucidation?
- Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., thiazolo[2,3-b]quinazolinones) to identify anomalous signals.
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing signal splitting.
- Computational modeling : Density Functional Theory (DFT) calculations predict spectral profiles and validate experimental data .
Q. How can researchers design experiments to evaluate biological activity?
- In vitro assays : Screen for antimicrobial activity using Mycobacterium tuberculosis models, as seen in thiadiazoloquinazolinone derivatives .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) at positions 2 or 3 and test cytotoxicity against cancer cell lines.
- Enzyme inhibition assays : Target kinases or oxidoreductases, leveraging the compound’s heterocyclic core for binding pocket interactions.
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct formation : Competing pathways (e.g., over-oxidation) require strict stoichiometric control of reagents.
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized phosphine) improve scalability.
- Process analytics : Real-time monitoring (e.g., HPLC) ensures intermediate consistency.
- Microwave-assisted synthesis : Reduces reaction time and improves yield uniformity .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Validate each step via TLC or LC-MS to identify incomplete reactions.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during cyclization.
- Solvent drying : Anhydrous conditions (molecular sieves, nitrogen atmosphere) prevent hydrolysis of sensitive intermediates .
Q. What advanced techniques confirm the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
